molecular formula C11H15NO2 B009201 2-Amino-3-(3,5-dimethylphenyl)propanoic acid CAS No. 103854-27-9

2-Amino-3-(3,5-dimethylphenyl)propanoic acid

Cat. No.: B009201
CAS No.: 103854-27-9
M. Wt: 193.24 g/mol
InChI Key: BJEFUMBSVAPULZ-UHFFFAOYSA-N
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Description

2-Amino-3-(3,5-dimethylphenyl)propanoic acid is an organic compound with the molecular formula C11H15NO2 It is a derivative of phenylalanine, where the phenyl group is substituted with two methyl groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(3,5-dimethylphenyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3,5-dimethylbenzaldehyde.

    Formation of Intermediate: The aldehyde group is converted to an amino group through reductive amination, using reagents such as sodium cyanoborohydride.

    Formation of the Propanoic Acid: The intermediate is then subjected to a Strecker synthesis, where it reacts with ammonium chloride and potassium cyanide to form the corresponding aminonitrile. This is followed by hydrolysis to yield the final product, this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(3,5-dimethylphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents like potassium permanganate.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydrogen atoms on the aromatic ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 2-Nitro-3-(3,5-dimethylphenyl)propanoic acid.

    Reduction: 2-Amino-3-(3,5-dimethylphenyl)propanol.

    Substitution: 2-Amino-3-(3,5-dimethylphenyl)-4-bromopropanoic acid.

Scientific Research Applications

2-Amino-3-(3,5-dimethylphenyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including its role as an amino acid derivative in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-3-(3,5-dimethylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It can interact with enzymes and receptors involved in amino acid metabolism.

    Pathways: It may influence pathways related to neurotransmitter synthesis and degradation, given its structural similarity to phenylalanine.

Comparison with Similar Compounds

    Phenylalanine: The parent compound, which lacks the methyl substitutions on the aromatic ring.

    3,5-Dimethylphenylalanine: A direct analog with similar structural features but different reactivity and properties.

Uniqueness: 2-Amino-3-(3,5-dimethylphenyl)propanoic acid is unique due to the presence of methyl groups at the 3 and 5 positions, which can influence its chemical reactivity and biological activity. These substitutions can enhance its stability and modify its interaction with biological targets compared to its analogs.

Properties

IUPAC Name

2-amino-3-(3,5-dimethylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-7-3-8(2)5-9(4-7)6-10(12)11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJEFUMBSVAPULZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CC(C(=O)O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40281553
Record name 2-amino-3-(3,5-dimethylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40281553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103854-27-9
Record name 3,5-Dimethylphenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103854-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-amino-3-(3,5-dimethylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40281553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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